5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide 5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040671-04-2
VCID: VC11961540
InChI: InChI=1S/C17H19BrN2O4S/c18-16-7-6-15(24-16)17(21)19-9-3-11-25(22,23)20-10-8-13-4-1-2-5-14(13)12-20/h1-2,4-7H,3,8-12H2,(H,19,21)
SMILES: C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br
Molecular Formula: C17H19BrN2O4S
Molecular Weight: 427.3 g/mol

5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide

CAS No.: 1040671-04-2

Cat. No.: VC11961540

Molecular Formula: C17H19BrN2O4S

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide - 1040671-04-2

Specification

CAS No. 1040671-04-2
Molecular Formula C17H19BrN2O4S
Molecular Weight 427.3 g/mol
IUPAC Name 5-bromo-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H19BrN2O4S/c18-16-7-6-15(24-16)17(21)19-9-3-11-25(22,23)20-10-8-13-4-1-2-5-14(13)12-20/h1-2,4-7H,3,8-12H2,(H,19,21)
Standard InChI Key XBXNFPRIKWZQJR-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br
Canonical SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br

Introduction

5-Bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16_{16}H17_{17}BrN2_{2}O4_{4}S, although some sources may list it as C17_{17}H19_{19}BrN2_{2}O4_{4}S due to variations in reported molecular structures . This compound belongs to the sulfonamide derivatives class, known for their diverse biological activities, and is classified as an amide due to the presence of the carboxamide functional group.

Synthesis and Purification

The synthesis of this compound typically involves multiple steps, including refluxing in organic solvents and the use of protecting groups to prevent unwanted reactions. Purification methods such as crystallization or chromatography are employed to isolate the desired product.

Potential Applications

5-Bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide has potential applications in medicinal chemistry due to its structural features. The sulfonamide group suggests potential inhibition of certain enzymatic pathways, which could be beneficial in drug development.

Chemical Reactions and Analysis

This compound can undergo various chemical reactions under controlled conditions. Reaction monitoring is typically performed using Thin Layer Chromatography (TLC). The structure and molecular weight of the compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action

The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. In vitro studies would provide data on binding affinities and inhibitory constants against target enzymes or receptors relevant to disease processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator